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Inhibitor Primary Known ENT1 Inhibition & Key Characteristics & Experimental
Name Target(s) Role Evidence

| CNX-774 | BTK (Irreversible inhibitor, ICso <1 nM) [1] | Potent ENT1 blocker [2] [3] [4] | - Mechanism:

Overcomes pancreatic cancer resistance to DHODH inhibition by blocking ENT1-mediated uridine salvage

[2] [4].

e Synergy: Combined with DHODH inhibitor Brequinar, causes profound pyrimidine depletion and
tumor growth suppression in vivo [2] [3].

e Selectivity: ENT1 blockade effect is independent of its primary BTK target [4]. | | NBTI
(Nitrobenzylthioinosine) | ENT1 (classical inhibitor) [5] [6] [7] | Classical, high-affinity ENT1
reference inhibitor [5] [6] | - Gold Standard: Used to differentiate ENT1 (nanomolar sensitivity) from
ENT2 (micromolar sensitivity) in assays [5] [8].

e Broad Use: Commonly used in transport experiments (e.g., [*H]uridine uptake) to establish baseline
ENT1 activity [5] [6] [7]. | | Isradipine, Avanafil, Istradefylline | L-type Ca?* channels, PDES5,
Adenosine A2A receptor [5] [8] | Newly identified ENT1 inhibitors (via machine learning screening)
[5] [8] | - Discovery: Identified from a drug repurposing library, indicating potential for novel drug-
transporter interactions [5] [8].

e Status: FDA-approved for other indications; their ENT1 inhibition is a newly discovered off-target
effect [9]. |

Experimental Data and Protocols for CNX-774
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The key findings on CNX-774 as an ENT1 inhibitor are supported by the following experimental

approaches:

¢ Initial Kinase Inhibitor Screen

o Protocol: A screen of over 350 kinase inhibitors was performed on Brequinar (DHODH
inhibitor)-resistant pancreatic cancer cells. CNX-774 was identified as a top hit that
synergistically reduced cell viability when combined with Brequinar [3] [4].

o Viability Assay: CellTiter-Glo luminescent assay was used to quantify cell viability after 72
hours of treatment with compound combinations [4].

e Mechanistic Validation of ENT1 Blockade

o Genetic Knockout: CRISPR/Cas9-mediated knockout of the ENT1 gene (SLC29A1) in
pancreatic cancer cells profoundly sensitized them to Brequinar, mirroring the effect of adding
CNX-774 [4].

o Uridine Uptake Assay: The definitive proof that CNX-774 directly blocks ENT1 function came
from transport experiments. Cells were incubated with radiolabeled [3H]uridine, and CNX-774
significantly inhibited its uptake, confirming it as a direct ENTL1 inhibitor [2] [4].

¢ In Vivo Efficacy Study

o Protocol: An immunocompetent, orthotopic mouse model of pancreatic cancer was used. Mice
were treated with a combination of the DHODH inhibitor (Brequinar) and CNX-774 [2] [4].

o Results: The combination therapy demonstrated dramatic suppression of tumor growth and a
significant extension of mouse survival compared to either monotherapy, providing strong proof-
of-concept for this dual-targeting strategy [2].

The following diagram illustrates the core mechanism of action by which CNX-774 overcomes therapy

resistance.

Research Implications Summary

CNX-774 represents a compelling case of drug repurposing where an investigational BTK inhibitor has been
re-characterized as a potent ENT1 blocker. Its primary research significance lies in its ability to overcome

metabolic resistance to DHODH inhibition in aggressive cancers like pancreatic ductal adenocarcinoma.

¢ Novel Therapeutic Strategy: The combination of DHODH and ENT1 inhibition is a promising
strategy to induce lethal nucleotide starvation in cancer cells [2] [3].
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e Tool Compound: CNX-774 serves as a valuable tool for studying ENT1 function in biological
systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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